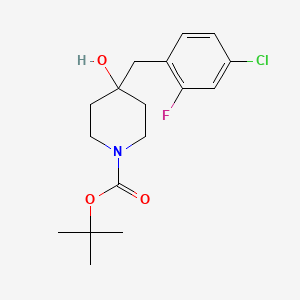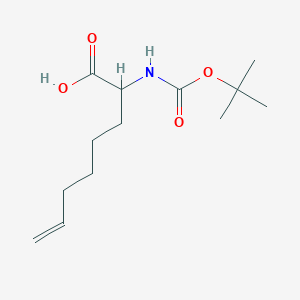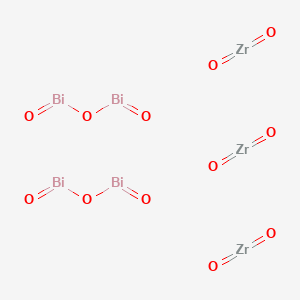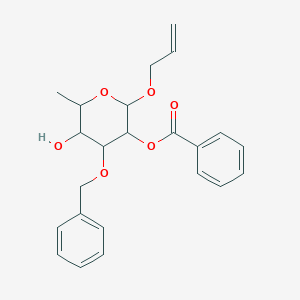
Fmoc-D-Phg(4-NO2)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Phg(4-NO2)-OH: is a derivative of phenylglycine, a non-proteinogenic amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a nitro group at the para position of the phenyl ring, and a D-configuration of the amino acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Phg(4-NO2)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylglycine is protected using the Fmoc group. This is usually achieved by reacting D-phenylglycine with Fmoc chloride in the presence of a base such as sodium carbonate.
Nitration of the Phenyl Ring: The phenyl ring is nitrated at the para position using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent like dimethylformamide (DMF).
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF.
Reduction of Nitro Group: Hydrogen gas with palladium on carbon.
Major Products Formed
Fmoc Removal: D-Phg(4-NO2)-OH.
Reduction of Nitro Group: Fmoc-D-Phg(4-NH2)-OH.
科学研究应用
Chemistry
Fmoc-D-Phg(4-NO2)-OH is used in peptide synthesis as a building block. The Fmoc group serves as a protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation.
Biology and Medicine
In biological research, derivatives of phenylglycine are studied for their potential as enzyme inhibitors and as components of bioactive peptides. The nitro group can be a precursor for further functionalization, leading to compounds with diverse biological activities.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of peptide-based drugs
作用机制
The mechanism of action of Fmoc-D-Phg(4-NO2)-OH would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors.
相似化合物的比较
Similar Compounds
Fmoc-D-Phg-OH: Lacks the nitro group, making it less reactive for certain types of chemical modifications.
Fmoc-L-Phg(4-NO2)-OH: The L-configuration may result in different biological activity compared to the D-configuration.
Uniqueness
The presence of the nitro group in Fmoc-D-Phg(4-NO2)-OH allows for unique chemical modifications that are not possible with other derivatives. Additionally, the D-configuration may confer different biological properties compared to the L-configuration.
属性
分子式 |
C23H18N2O6 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC 名称 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C23H18N2O6/c26-22(27)21(14-9-11-15(12-10-14)25(29)30)24-23(28)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,24,28)(H,26,27)/t21-/m1/s1 |
InChI 键 |
HEAJZXVAYJKFPC-OAQYLSRUSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B15124082.png)
![4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15124092.png)

![N-Propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15124108.png)

![1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine](/img/structure/B15124117.png)
![4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]](/img/structure/B15124134.png)
![Imidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B15124144.png)

![3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15124159.png)


![6-bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole](/img/structure/B15124182.png)
